[1,1'-Biphenyl]-3,4',5-tricarboxylic acid
Overview
Description
Biphenyl and benzimidazole rings are important nitrogen-containing heterocycles widely used in the pharmaceutical industry for drug discovery . They exhibit a broad spectrum of bioactivities due to their structural features and electron-rich environment .
Synthesis Analysis
Biphenyl compounds can be synthesized through various chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Molecular Structure Analysis
The biphenyl molecule consists of two connected phenyl rings . The structure of these compounds can be analyzed using various techniques, including infrared spectroscopy and X-ray photoelectron spectroscopy .Chemical Reactions Analysis
Biphenyl compounds undergo reactions similar to benzene as they both undergo electrophilic substitution reaction . They are also involved in various metalated chemical reactions .Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C and a boiling point of 255 °C . It is insoluble in water but soluble in typical organic solvents .Scientific Research Applications
Photoluminescence Properties
[1,1'-Biphenyl]-3,4',5-tricarboxylic acid is utilized in the synthesis of lanthanide-organic frameworks. These frameworks exhibit notable photoluminescence properties, making them potentially useful in applications like light-emitting devices (Cui et al., 2016).
Nanostructural Engineering
This compound is a key player in creating supramolecular networks at the nanoscale. Scanning tunneling microscopy studies have shown its effectiveness in forming nanoporous networks with large cavities, which could be leveraged in various nanotechnological applications (Dienstmaier et al., 2010).
Hydrothermal Self-Assembly
It acts as a flexible building block in the hydrothermal self-assembly of diverse metal–organic and supramolecular networks. These networks have a range of structural complexities, which can be manipulated for various chemical and physical applications (Shao et al., 2016).
Surface Chemistry
The compound demonstrates unique interactions with surfaces, as evidenced in its self-assembled monolayers on substrates like gold. These interactions lead to distinct layer formations, crucial for developing advanced surface coatings and sensor technologies (Aitchison et al., 2015).
Magnetic and Fluorescent Properties
In coordination polymers, [1,1'-Biphenyl]-3,4',5-tricarboxylic acid contributes to unique magnetic and fluorescent properties. These properties can be tailored for use in magnetic materials and luminescent probes (Zhao et al., 2014).
Coordination Polymers and Porosity
Its application extends to the creation of coordination polymers that exhibit high porosity and surface area. Such properties are vital for gas storage, separation technologies, and catalysis (Wong-Foy et al., 2007).
Thin Film Composite Membranes
The compound is instrumental in synthesizing novel thin film composite reverse osmosis membranes. These membranes show improved salt rejection and could be significant in water purification technologies (Li et al., 2007).
Magnetism in Organic Nitroxides
Its derivative forms part of organic nitroxides that exhibit magnetic properties. These properties are essentialfor understanding and developing new magnetic materials, potentially useful in data storage and spintronic devices (Field & Lahti, 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(4-carboxyphenyl)benzene-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-13(17)9-3-1-8(2-4-9)10-5-11(14(18)19)7-12(6-10)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEZHWGJSWHXPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591764 | |
Record name | [1,1'-Biphenyl]-3,4',5-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-3,4',5-tricarboxylic acid | |
CAS RN |
677010-20-7 | |
Record name | [1,1'-Biphenyl]-3,4',5-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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